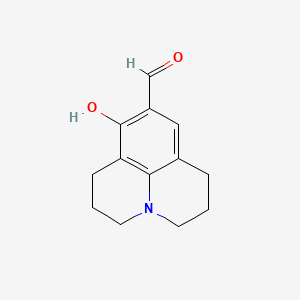

8-Hydroxyjulolidin-9-Aldehyd

Übersicht

Beschreibung

Es ist bekannt für seine Rolle als dualer Inhibitor der Bcl-2- und Mcl-1-Proteine, die für die Regulierung der Apoptose von Bedeutung sind, was es zu einem vielversprechenden Kandidaten für Antikrebstherapien macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WL-381128 beinhaltet die Einarbeitung verschiedener Biphenyl-Moleküle, Aminosäure-Seitenketten und Sulfonamide in einen Thiazolidin-2,4-dion-Kern . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Der Prozess kann mehrere Schritte umfassen, darunter Kondensationsreaktionen, nucleophile Substitutionen und Cyclisierungsreaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion von WL-381128 würde wahrscheinlich die Skalierung der Labor-Synthesemethoden umfassen, um größere Mengen zu ermöglichen. Dies würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen könnte die Effizienz und Reproduzierbarkeit des Produktionsprozesses verbessern.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. It is particularly significant in the development of novel therapeutic agents aimed at treating a range of diseases. The compound's structural features allow for modifications that can enhance biological activity and reduce side effects. For instance, research has shown that derivatives of this compound exhibit promising anti-inflammatory and analgesic effects .

Neuroscience Research

In the field of neuropharmacology, 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is explored for its effects on neurotransmitter systems. Studies indicate that it may influence dopaminergic and serotonergic pathways, making it a candidate for investigating treatments for neurological disorders such as depression and Parkinson's disease .

Organic Synthesis

The compound is utilized as a building block in organic chemistry. Its ability to undergo various chemical reactions facilitates the creation of complex molecular architectures. This characteristic is particularly useful in synthesizing new materials with tailored properties for applications in pharmaceuticals and agrochemicals .

Material Science

In material science, 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is investigated for its potential in developing advanced materials such as polymers with specific functional characteristics. Its unique properties can be harnessed to create materials that exhibit desirable mechanical and thermal properties for industrial applications .

Analytical Chemistry

The compound can also serve as a standard in various analytical techniques. Its use in chromatography and spectrometry helps ensure the accuracy and reliability of experimental results. Researchers utilize it to calibrate instruments and validate methods due to its well-defined chemical properties .

Case Studies

Several studies illustrate the applications of this compound:

- Pharmaceutical Research : A study published in ACS Omega demonstrated the synthesis of derivatives from 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde that showed enhanced anti-inflammatory activity compared to the parent compound .

- Neuroscience : Research highlighted its role in modulating serotonin receptors, suggesting potential therapeutic applications in mood disorders .

Data Table: Properties and Applications Overview

| Application Area | Key Features/Findings |

|---|---|

| Pharmaceutical | Intermediate for bioactive molecules; anti-inflammatory properties |

| Neuroscience | Modulates neurotransmitter systems; potential treatment for neurological disorders |

| Organic Synthesis | Building block for complex molecules; versatile reactivity |

| Material Science | Development of advanced polymers; tailored mechanical properties |

| Analytical Chemistry | Standard for chromatographic methods; ensures accuracy in results |

Wirkmechanismus

Target of Action

8-Hydroxyjulolidine-9-Aldehyde primarily targets hydrogen sulfide (H2S) and silicate in aqueous solutions . It exhibits excellent selectivity for these targets over other weak acid salts .

Mode of Action

The compound acts as a probe that exhibits pH-sensitive detection . It interacts with its targets (H2S and silicate) in a way that allows for their detection in live cells . This provides a powerful method to study H2S chemistry in biological systems .

Pharmacokinetics

It is known that the compound is stable for at least 2 years after receipt when stored at +4°c .

Result of Action

The compound’s action results in the detection of H2S and silicate in live cells . This allows for the study of H2S chemistry in biological systems . It is also used as an intermediate and building block to synthesize coumarins and other fluorescent compounds and small molecule inhibitors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it needs to be protected from light and moisture . Also, it is stable when stored at +4°C .

Biochemische Analyse

Biochemical Properties

2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde plays a crucial role in biochemical reactions, particularly in the production of iminocoumarin-based zinc sensors for ratiometric fluorescence imaging of neuronal zinc . This compound interacts with various enzymes and proteins, including those involved in diagnostic assays, hematology, and histology . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the biochemical environment.

Cellular Effects

The effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the production of zinc sensors, which are crucial for studying neuronal zinc dynamics . This compound can affect the expression of genes involved in zinc homeostasis and signaling pathways related to neuronal function.

Molecular Mechanism

At the molecular level, 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde exerts its effects through specific binding interactions with biomolecules. It forms hydrogen bonds with aldehyde and hydroxy groups, generating stable ring motifs . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, changes in gene expression are often observed as a result of these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde change over time. The compound is relatively stable at room temperature, but its stability can be affected by environmental factors such as light and humidity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving neuronal cells .

Dosage Effects in Animal Models

The effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical outcome.

Metabolic Pathways

2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in zinc sensor production highlights its importance in metabolic pathways related to metal ion homeostasis .

Transport and Distribution

Within cells and tissues, 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to bind to zinc ions also affects its distribution, particularly in neuronal cells where zinc plays a critical role .

Subcellular Localization

The subcellular localization of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WL-381128 involves the incorporation of different biphenyl moieties, amino acid side chains, and sulfonamides onto a thiazolidine-2,4-dione core . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including condensation reactions, nucleophilic substitutions, and cyclization reactions.

Industrial Production Methods

Industrial production of WL-381128 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

WL-381128 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen der Verbindung zu modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich bei der Modifikation von WL-381128.

Cyclisierung: Die Bildung von cyclischen Strukturen durch intramolekulare Reaktionen wird ebenfalls beobachtet.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von WL-381128 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dichlormethan oder Dimethylformamid bei kontrollierten Temperaturen und Drücken durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von WL-381128 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte können verschiedene Derivate mit modifizierten funktionellen Gruppen umfassen, die unterschiedliche biologische Aktivitäten aufweisen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu WL-381128 umfassen andere Thiazolidin-2,4-dion-Derivate, wie WL-276 und AT-101 . Diese Verbindungen zeigen ebenfalls eine inhibitorische Aktivität gegen Bcl-2- und Mcl-1-Proteine, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden.

Einzigartigkeit

WL-381128 ist einzigartig in seiner Fähigkeit, eine vergleichbare Mcl-1-inhibitorische Aktivität wie WL-276 zu zeigen, während es gleichzeitig günstige Stabilitätsprofile sowohl in Rattenplasma als auch in Rattenlebermikrosomen zeigt . Dies macht es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Therapeutikum mit potenziellen Vorteilen gegenüber anderen ähnlichen Verbindungen.

Biologische Aktivität

2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde (CAS Number: 63149-33-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| Melting Point | 72–74 °C |

| Appearance | Crystalline powder |

Research suggests that 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde exhibits various biological activities primarily through:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase and other enzymes involved in melanogenesis and oxidative stress pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays. For instance, it demonstrated significant free radical scavenging activity in DPPH and ABTS assays. The IC50 values for these assays were reported to be lower than those of common antioxidants like ascorbic acid.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Inhibiting this enzyme can have therapeutic implications for hyperpigmentation disorders. Studies have reported that 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde exhibits competitive inhibition against tyrosinase with an IC50 value of approximately 45 µM. This inhibition is significant compared to standard inhibitors like kojic acid.

Case Studies

- In Vitro Studies : A study conducted on B16F10 melanoma cells demonstrated that treatment with the compound resulted in a dose-dependent reduction in melanin content. The mechanism was attributed to the downregulation of tyrosinase expression.

- Neuroprotective Effects : A recent investigation highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal cell death. The study utilized primary cortical neurons exposed to hydrogen peroxide and found that pretreatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels.

- Anti-inflammatory Potential : Another study evaluated the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting a potential role in managing inflammatory conditions.

Eigenschaften

IUPAC Name |

6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-8-10-7-9-3-1-5-14-6-2-4-11(12(9)14)13(10)16/h7-8,16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZXBDYODHLZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069743 | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63149-33-7 | |

| Record name | 8-Hydroxyjulolidine-9-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Formyl-8-julolidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-FORMYL-8-JULOLIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26Y1H0WB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.